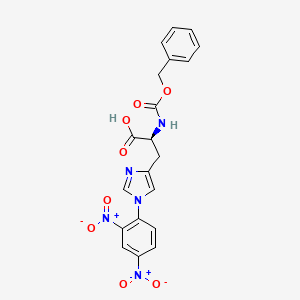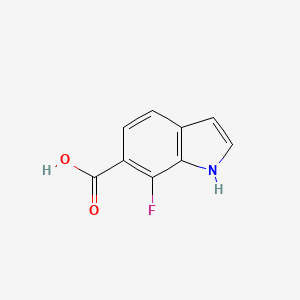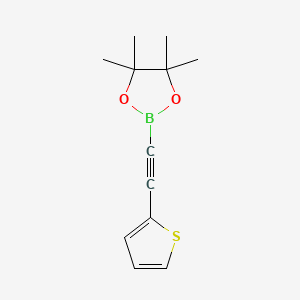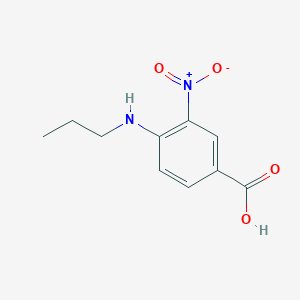
三甲基硅基酮乙基三甲基硅基缩醛
描述
Trimethylsilylketene Ethyl Trimethylsilyl Acetal is a biochemical used for proteomics research . It is also known by other names such as 1-ethoxy-1-(trimethylsiloxy)-2-(trimethylsilyl)ethene .
Synthesis Analysis
The synthesis of Trimethylsilylketene Ethyl Trimethylsilyl Acetal involves several precursors including Chlorotrimethylsilane, Ethyl (trimethylsilyl)acetate, tert-Butyldimethylsilyl chloride, and Trimethylsilyl acetylene . The synthesis process has been documented in various literature .Molecular Structure Analysis
The molecular formula of Trimethylsilylketene Ethyl Trimethylsilyl Acetal is C10H24O2Si2 . The exact mass is 232.13100 .Physical And Chemical Properties Analysis
Trimethylsilylketene Ethyl Trimethylsilyl Acetal has a molecular weight of 232.46700 . It has a density of 0.857g/cm3 . The boiling point is 194.679ºC at 760 mmHg . The flash point is 61.373ºC .科学研究应用
膜技术
基于聚[(1-三甲基硅基)-1-丙烯]的膜,这是一种与三甲基硅基酮乙基三甲基硅基缩醛相关的化合物,已被研究用于液-液分离的应用。这些膜已被证明在渗透蒸发中有效地从发酵液中回收有机产品,例如生物乙醇和生物丁醇的制备,以及有机物的纳滤分离中。研究表明,合成条件、分子质量特征和链微结构显著影响这些膜的性质,表明它们在化学分离过程和环境应用中具有潜力(Volkov, Volkov, & Khotimskiǐ, 2009)。
催化缩醛化
对生物可再生甘油进行催化缩醛化以生产燃料添加剂的过程进行了综述,重点关注可持续生产的创新和潜在技术。这个过程与三甲基硅基酮乙基三甲基硅基缩醛相关,涉及与醛和酮的酸催化反应,在该领域得到全面评估。支持的非均相催化剂,如沸石和基于金属的催化剂,在这种应用中显示出潜力,表明该化合物在生产环保燃料添加剂中的相关性(Talebian-Kiakalaieh et al., 2018)。
纤维素改性
使用离子液体作为反应介质对纤维素进行化学改性的研究突出了硅烷化反应的潜力,其中类似三甲基硅基酮乙基三甲基硅基缩醛的化合物可能发挥作用。在温和条件下进行的这些改性已经导致各种纤维素衍生物的开发,展示了该化合物在材料科学和工程中的实用性(Heinze et al., 2008)。
化学生产中的过程强化
对乙酸乙酯生产的各种过程强化技术的过程参数进行综述,涉及到类似三甲基硅基酮乙基三甲基硅基缩醛的化合物在增强化学生产过程中的相关性。已经探索了反应精馏和微波反应精馏等技术,显示了在生产乙酸乙酯等化学品时提高效率的潜力,这在各种工业应用中是至关重要的(Patil & Gnanasundaram, 2020)。
属性
IUPAC Name |
[(E)-1-ethoxy-2-trimethylsilylethenoxy]-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O2Si2/c1-8-11-10(9-13(2,3)4)12-14(5,6)7/h9H,8H2,1-7H3/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJZWNZEYBPGIQ-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C\[Si](C)(C)C)/O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethylsilylketene Ethyl Trimethylsilyl Acetal | |
CAS RN |
65946-56-7 | |
| Record name | Trimethylsilylketene Ethyl Trimethylsilyl Acetal (mixture of isomers) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does trimethylsilylketene ethyl trimethylsilyl acetal interact with carbonyl compounds in the synthesis of α,β-unsaturated carboxylic esters?
A1: While the provided abstracts don't delve into the detailed mechanism, they highlight that trimethylsilylketene ethyl trimethylsilyl acetal reacts with various carbonyl compounds in the presence of a Lewis base catalyst, such as acetate salts [, ]. This suggests a nucleophilic addition mechanism where the Lewis base activates the carbonyl compound, making it more susceptible to attack by the electron-rich trimethylsilylketene ethyl trimethylsilyl acetal. This leads to the formation of a new carbon-carbon bond and subsequent elimination of trimethylsilyl groups, yielding the desired α,β-unsaturated carboxylic ester.
Q2: What are the key advantages of using trimethylsilylketene ethyl trimethylsilyl acetal in this specific synthesis compared to other methods?
A2: The research emphasizes the "highly useful" nature [] and "convenience" [] of this method. The abstracts specifically mention achieving "high yields" and "excellent E stereoselectivity" under "mild conditions" []. This suggests several advantages over potential alternative methods:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



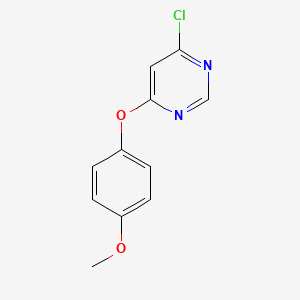

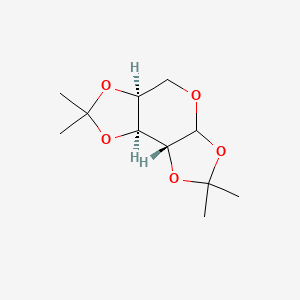
![3-Chloro-1-(3-chloropyridine-2-yl)-N-[4-chloro-2-methyl-6-(methylaminocarbonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B1354285.png)
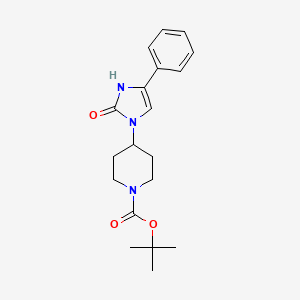
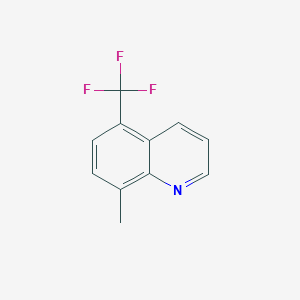

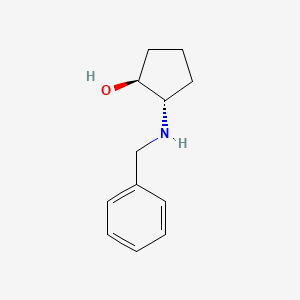

![4-Chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine](/img/structure/B1354296.png)
